molecular formula C15H14O4 B1642927 Alloptaeroxylin

Alloptaeroxylin

Cat. No.: B1642927
M. Wt: 258.27 g/mol
InChI Key: YQAACNBUDADMIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alloptaeroxylin is a natural product found in Cneorum pulverulentum, Cedrelopsis grevei, and Harrisonia abyssinica with data available.

Scientific Research Applications

Neurosteroid Influence on Neurotransmission

Allopregnanolone (ALLO) is a brain endogenous neurosteroid, influencing neurotransmission via high-affinity binding to γ-aminobutyric acid type A (GABAA) receptors. It modulates the action of GABA at these receptors, making it pivotal in understanding stress, anxiety, depression, and even aggressive behavior. ALLO's impact on the GABAergic system is significant, as evidenced in various studies. In one study, ALLO demonstrated an increase in drinking time and aggressive behavior in subordinate male rats, suggesting a complex relationship between anxiolytic effects and aggressive behavior. Another study highlighted the down-regulation of ALLO biosynthesis in mood disorders, emphasizing its significant role in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD) (Löfgren et al., 2013), (Chen et al., 2021).

Neurogenesis and Regenerative Medicine

Allopregnanolone (Allo) has been identified as a promoter of endogenous regeneration in the brain, particularly noted in a mouse model of Alzheimer’s disease. It fosters neurogenesis, oligodendrogenesis, white matter generation, and cholesterol homeostasis while concurrently mitigating β-amyloid and neuroinflammatory burden. Allo triggers signaling pathways and gene expression essential for the regeneration of neural stem cells into neurons, indicating its potential as a therapeutic agent for multiple neurological disorders, including Alzheimer’s, Parkinson’s, multiple sclerosis, and more (Irwin et al., 2014).

Neuroinflammation and Neurodegenerative Disorders

ALLO has been observed to influence leukocyte biology and neuroinflammatory mechanisms independent of its neuroregenerative properties, providing a new perspective on its role in the pathogenesis of multiple sclerosis (MS) and other neurodegenerative disorders. Dysregulation in ALLO biosynthesis pathways has been reported in brain tissue from MS patients and CNS tissue derived from MS animal models, suggesting its potential therapeutic application in managing neuroinflammation and neurodegeneration (Noorbakhsh et al., 2014).

Modulation of Presynaptic GABAA Receptors

The functional roles of endogenous neurosteroids, like ALLOP, in synaptic transmission are being explored, with evidence pointing towards their significant influence on presynaptic GABAA receptors. This modulation is crucial for understanding synaptic transmission mechanisms and their implications in various neural functions and disorders (Kim et al., 2011).

Properties

IUPAC Name

5-hydroxy-2,8,8-trimethylpyrano[2,3-h]chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-8-6-10(16)13-11(17)7-12-9(14(13)18-8)4-5-15(2,3)19-12/h4-7,17H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQAACNBUDADMIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(O1)C3=C(C=C2O)OC(C=C3)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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